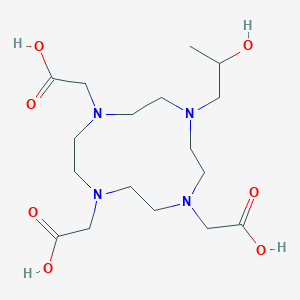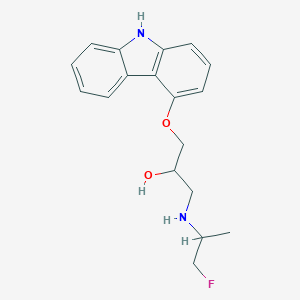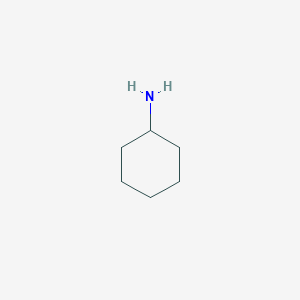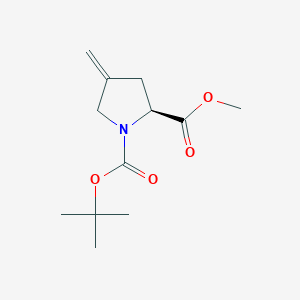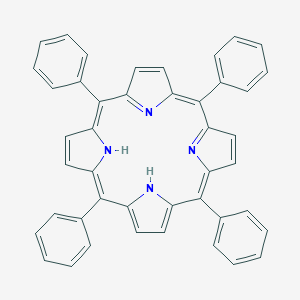
四苯基卟啉
描述
Tetraphenylporphyrin is a meso-substituted porphyrin and a phenylporphyrin.
科学研究应用
光动力疗法
四苯基卟啉(TPP)衍生物已被广泛研究,用于光动力疗法(PDT)。对TPP结构的改变可以显著影响其物理、化学和生物性质,增强其在光动力疗法中的潜力。这些衍生物作为光敏剂在治疗各种疾病,尤其是癌症方面表现出有希望的特性,因为它们能产生单线态氧并展现特定的光谱特性。值得注意的是,它们在辐照过程中表现出高产生单线态氧和化学稳定性,使其成为PDT应用的合适候选者 (Tao Jing-chao, 2005); (M. Kempa et al., 2015)。
色谱
TPP也被用于色谱。使用基于四苯基卟啉的支持制备了高效液相色谱的固定相。该相对平面芳香溶质表现出新颖的形状选择性和金属化后具有阴离子交换特性,金属可以是锡(IV)或铟(III) (C. Kibbey & M. Meyerhoff, 1993)。
血红蛋白结合
已经检验了几种TPP衍生物与人类裸血红蛋白和甲血红蛋白的结合能力。这项研究揭示了某些卟啉可以形成重组血红蛋白的类似物并结合到甲血红蛋白,暗示了在生化研究和医学诊断中的潜在应用 (N. Datta-gupta et al., 1980)。
三维打印的光引发剂
已提出将四苯基卟啉锌(ZnTPP)作为三维打印应用的高效可见光光引发剂。其与碘酸盐的组合展示了出色的聚合引发能力,特别是在阳离子三维打印树脂中 (A. A. Mousawi et al., 2017)。
用于治疗的皮肤渗透
已研究了四苯基卟啉(H2TPP)在溶液或微乳中使用时的皮肤渗透性能。这些性能对于光动力疗法应用至关重要,其中有效性取决于光敏剂在受影响组织中的渗透和积累 (R. Quiroz-Segoviano et al., 2019)。
增强发射效率
通过将四苯基乙烯单元连接到TPP,成功地增强了TPP在固态中的发射效率。这种修改导致了改善的荧光量子效率,这对于材料科学和光电子学应用非常重要 (Nan Jiang et al., 2019)。
作用机制
Target of Action
Tetraphenylporphyrin (TPP) is a synthetic heterocyclic compound that resembles naturally occurring porphyrins . Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . TPP’s primary targets are various types of bacteria, where it acts as a photosensitizer for photodynamic therapy .
Mode of Action
TPP interacts with its targets through a process known as photodynamic inactivation (PDI) . In this process, TPP, when exposed to light, generates reactive oxygen species (ROS) that can inactivate bacteria . The introduction of substituents of different natures makes it possible to vary the physicochemical properties of porphyrins in a wide range .
Biochemical Pathways
The biochemical pathways affected by TPP involve the generation of ROS. These ROS can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death . Furthermore, TPP can participate in the formation of S1-macroheterocycle-S2 bridging structures and effectively participate in virus inactivation .
Pharmacokinetics
The pharmacokinetics of TPP, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by its formulation. For instance, when TPP is loaded into poly(lactic-co-glycolic acid) nanoparticles, it exhibits a biphasic release profile and a release mechanism via Fick diffusion . This formulation also enhances TPP’s bioavailability and allows for its specific accumulation in tissues .
Result of Action
The result of TPP’s action is the inactivation of bacteria. It has been shown to have significant antitumor activity and the ability to generate ROS . Moreover, TPP-loaded nanoparticles have been found to exhibit high safety in in vitro hemolysis assays .
Action Environment
The action of TPP is influenced by various environmental factors. For instance, the nature of the solvent, concentration, and pH value can affect the chemical activity of TPP . Additionally, the physicochemical properties of TPP and the pathophysiological properties of the tumor microenvironment influence the drug toxicity and pharmacokinetics .
安全和危害
When handling TPP, one should avoid breathing mist, gas or vapours. It is also important to avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
未来方向
生化分析
Biochemical Properties
Tetraphenylporphyrin has unique photophysical and biochemical properties . It can interact with various biomolecules, including amino acids, leading to compounds that can participate in the formation of S1-macroheterocycle-S2 bridging structures and effectively participate in virus inactivation . The base properties of asymmetrically substituted tetraphenylporphyrins increase due to the electronic effect of protonated forms of substituents at the macrocycle periphery .
Cellular Effects
The cellular effects of Tetraphenylporphyrin are largely due to its ability to generate high levels of reactive oxygen with a low dark toxicity . These properties make it a robust photosensitizing agent, which can be used in photodynamic therapy for cancer treatment .
Molecular Mechanism
Tetraphenylporphyrin exerts its effects at the molecular level through various mechanisms. For instance, it can engage in binding interactions with biomolecules, leading to enzyme inhibition or activation . It can also induce changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Tetraphenylporphyrin can change over time in laboratory settings. For example, the nature of the solvent, concentration, and pH value can affect the chemical activity of porphyrin . Amino acid fragments can also affect the protolytic equilibrium of porphyrins in acidic and basic media .
Dosage Effects in Animal Models
The effects of Tetraphenylporphyrin can vary with different dosages in animal models
Transport and Distribution
Tetraphenylporphyrin can be transported and distributed within cells and tissues
Subcellular Localization
Tetraphenylporphyrin can be localized in various subcellular compartments . For instance, with exclusive localization in mitochondria, it can induce rapid mitochondrial membrane potential transition (MPT), leading to cellular apoptosis .
属性
IUPAC Name |
5,10,15,20-tetraphenyl-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHJECZULSZAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061272 | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Tetraphenylporphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17952 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
917-23-7 | |
| Record name | Tetraphenylporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylporphyrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,10,15,20-tetraphenyl-21H,23H-porphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraphenylporphyrin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDB2SH8G5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of tetraphenylporphyrin is C44H30N4. Its molecular weight is 614.74 g/mol.
A: Tetraphenylporphyrins are characterized by intense absorption bands in the visible region of the electromagnetic spectrum, known as Soret and Q bands. These bands arise from electronic transitions within the porphyrin macrocycle. Additionally, they exhibit characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be used to identify and characterize the molecule. []
A: Substituents on the phenyl rings of tetraphenylporphyrins can influence the energy levels of the porphyrin's electronic states, leading to shifts in the absorption bands. Electron-donating groups generally cause a redshift (shift to longer wavelengths), while electron-withdrawing groups cause a blueshift (shift to shorter wavelengths). [, , , ] For example, tetrakis(2-naphthyl) porphyrin phosphorus(V) complex (NP) shows a redshift in the absorption band compared to dimethoxyP(V)tetraphenylporphyrin (PP) due to the presence of the naphthyl moiety. [] The extent of these shifts depends on the nature and position of the substituents. Furthermore, changes in the porphyrin's conformation, such as distortions from planarity, can also impact the absorption spectrum. [, ]
A: Nuclear magnetic resonance (NMR) studies indicate that tetraphenylporphyrin (H2TPP) interacts with fullerene C60 at both the pyrrole and phenyl hydrogen sites in solution. [] The strength and nature of these interactions are influenced by factors such as the solvent and the presence of substituents on the phenyl rings of the porphyrin. For instance, electron-donating groups, like methoxy (-OCH3), promote interaction at the pyrrole site. [, ]
A: The specific metal ion coordinated to the porphyrin ring plays a crucial role in the bimolecular organization of tetraphenylporphyrins on gold surfaces. [] Studies using electrochemical scanning tunneling microscopy (EC-STM) have revealed that while mixtures of CoTPP and CuTPP form compositionally disordered arrays, mixtures of CoTPP and ZnTPP exhibit site-selective adsorption, leading to distinct domains of each complex on the gold surface. [] This behavior suggests that the metal ion influences the interaction strength between the porphyrin molecules and the gold substrate.
A: Cobalt(III) tetraphenylporphyrins can catalyze hydride transfer reactions from hydride donors, such as tributyltin hydride, to substrates like 10-methylacridinium ion. The mechanism involves the formation of a hydridocobalt(III) tetraphenylporphyrin intermediate, which then transfers the hydride to the substrate. []
A: Yes, cobalt(III) tetraphenylporphyrins can catalyze the hydrometallation of alkenes and alkynes using tributyltin hydride. The reaction proceeds via the formation of a hydridocobalt(III) porphyrin intermediate, followed by hydrogen transfer to the unsaturated bond. This process leads to the formation of organocobalt(III) porphyrins with high regioselectivity, influenced by the stability of the radical intermediates formed during the hydrogen transfer step. []
A: Titanate nanotubes (TiNTs) sensitized with different metalloporphyrins exhibit varying photocatalytic activities. [] For instance, in the photodegradation of methyl orange, TiNTs sensitized with zinc tetraphenylporphyrin (ZnTPP) displayed the highest activity, followed by free-base TPP, NiTPP, and MnTPP. These differences in activity arise from the varying abilities of the central metal ions in the porphyrin ring to absorb visible light and facilitate photoelectron transfer processes. []
A: The size of the central metal ion can influence the nonplanar distortion of OATPPs. [] Larger metal ions tend to reduce the nonplanarity of the porphyrin macrocycle. This effect is attributed to the interplay between the steric interactions of the peripheral substituents and the size of the central metal ion. Crystallographic studies and molecular mechanics calculations have confirmed this metal-dependent conformational flexibility in OATPPs. []
A: Nonplanar distortions in porphyrins can significantly alter their electronic structure, leading to changes in their optical spectra. These distortions disrupt the conjugation within the porphyrin macrocycle, affecting the energy levels of molecular orbitals involved in electronic transitions. Consequently, nonplanar porphyrins often exhibit redshifts in their absorption spectra compared to their planar counterparts. [, , ] Theoretical calculations, including molecular mechanics and molecular orbital methods, are valuable tools for predicting and understanding the relationship between porphyrin conformation and optical properties. [, ]
A: Yes, tetraphenylporphyrins can be incorporated into polymer matrices to create photoconductive materials. [] For example, copolymers containing tetraphenylporphyrin and carbazole moieties have been synthesized and used as charge-generating layers in photoreceptors. The presence of the porphyrin units enhances the photosensitivity of the polymer films due to their ability to absorb light and generate charge carriers. []
A: The incorporation of silver nanoparticles into poly(1-trimethylsilyl-1-propyne) nanofibers embedded with palladium(II) or platinum(II) meso-tetraphenylporphyrins enhances their oxygen-sensing capabilities. [] The silver nanoparticles improve the phosphorescence quantum yields and sensitivity of the porphyrin molecules toward oxygen, leading to faster response times, higher Stern–Volmer constants (KSV), and lower limits of detection. []
A: Tetraphenylporphyrins can undergo various reactions at the periphery, including electrophilic aromatic substitutions, oxidations, and reductions. For instance, they can be halogenated, nitrated, or sulfonated at the phenyl rings. [, , , ] The reactivity of the porphyrin ring can be modulated by the central metal ion and the nature of the substituents on the phenyl rings.
A: The oxidation state of the metal center in a tetraphenylporphyrin complex can be altered using appropriate oxidizing or reducing agents. For example, treatment of an N-fused tetraphenylporphyrin rhenium(I) tricarbonyl complex with trimethylamine N-oxide leads to the oxidation of the rhenium center from +1 to +7, forming a stable rhenium(VII) trioxo complex. [] Similarly, iron(III) porphyrin π-cation radicals can be generated by reacting iron(III) porphyrins with oxidizing agents like bromine. []
A: The synthesis of tetraphenylporphyrins often involves multi-step procedures and can be challenging due to the formation of various isomers and byproducts. Achieving high yields and purity requires careful control of reaction conditions, including temperature, solvent, and catalyst. [] Additionally, the purification of porphyrins can be challenging due to their tendency to aggregate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
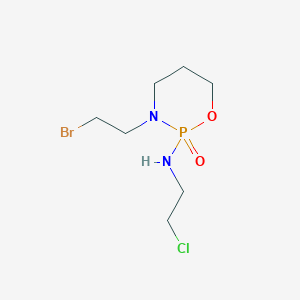
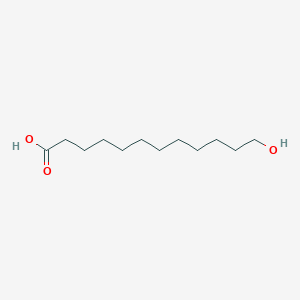
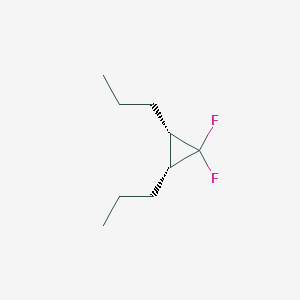
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)






